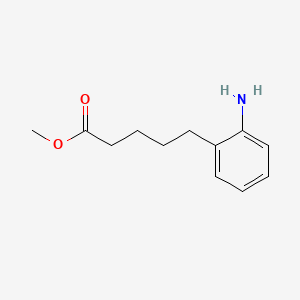![molecular formula C21H29N3O5 B11820183 D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester: is a synthetic compound with the molecular formula C21H29N3O5 and a molecular weight of 403.47 g/mol . This compound is a derivative of D-Tryptophan, an essential amino acid, and is often used in various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester typically involves the protection of the amino group of D-Tryptophan using a tert-butoxycarbonyl (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group of D-Tryptophan is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected D-Tryptophan is then coupled with 2-Methylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the Boc-protected amino group.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of peptide synthesis and modification .
Biology:
- Utilized in the investigation of protein-ligand interactions.
- Serves as a model compound in the study of amino acid metabolism .
Medicine:
- Explored for its potential therapeutic applications in drug development.
- Investigated for its role in modulating biological pathways .
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of novel materials and catalysts .
作用机制
The mechanism of action of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group allows for selective interactions with biological molecules, influencing various biochemical processes .
相似化合物的比较
- D-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-, methyl ester
Comparison:
- D-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester: Similar in structure but lacks the 2-Methylalanyl group, which may affect its reactivity and biological activity .
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Contains a glycine moiety instead of tryptophan, leading to different chemical properties and applications .
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-, methyl ester: Similar in structure but with a different substitution pattern, influencing its chemical behavior and potential uses .
Conclusion
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
属性
分子式 |
C21H29N3O5 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
methyl (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-21(4,5)18(26)23-16(17(25)28-6)11-13-12-22-15-10-8-7-9-14(13)15/h7-10,12,16,22H,11H2,1-6H3,(H,23,26)(H,24,27)/t16-/m1/s1 |
InChI 键 |
MTSYKEMMYDLAKS-MRXNPFEDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
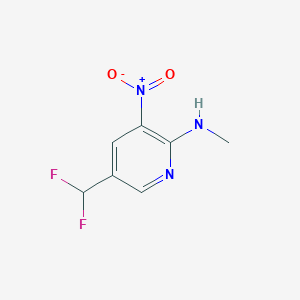

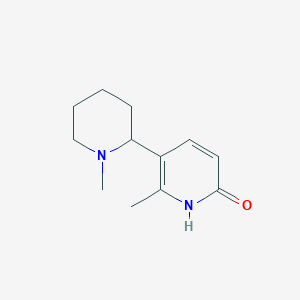

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)
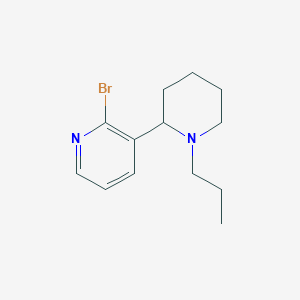

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
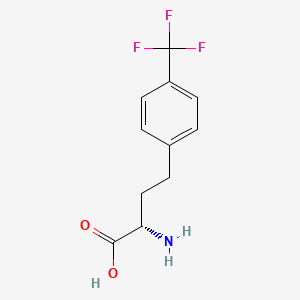
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)

